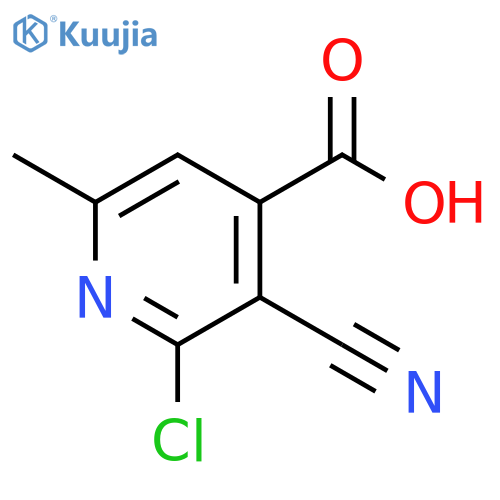Cas no 500545-40-4 (2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid)

500545-40-4 structure
商品名:2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid
CAS番号:500545-40-4
MF:C8H5ClN2O2
メガワット:196.590500593185
MDL:MFCD20646841
CID:5233515
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinecarboxylic acid, 2-chloro-3-cyano-6-methyl-
- 2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid
-
- MDL: MFCD20646841
- インチ: 1S/C8H5ClN2O2/c1-4-2-5(8(12)13)6(3-10)7(9)11-4/h2H,1H3,(H,12,13)
- InChIKey: PGMYOKRRXJGFAK-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C)=CC(C(O)=O)=C1C#N
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-342769-10.0g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 10.0g |
$4122.0 | 2023-02-22 | ||
| Enamine | EN300-342769-5.0g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 5.0g |
$3278.0 | 2023-02-22 | ||
| Enamine | EN300-342769-1g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 1g |
$1249.0 | 2023-09-03 | ||
| Enamine | EN300-342769-1.0g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 1.0g |
$1249.0 | 2023-02-22 | ||
| Enamine | EN300-342769-2.5g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 2.5g |
$2587.0 | 2023-09-03 | ||
| Enamine | EN300-342769-5g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 5g |
$3278.0 | 2023-09-03 | ||
| Enamine | EN300-342769-10g |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid |
500545-40-4 | 10g |
$4122.0 | 2023-09-03 |
2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
500545-40-4 (2-chloro-3-cyano-6-methylpyridine-4-carboxylic acid) 関連製品
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
